Cas no 71295-35-7 (N-Trifluoroacetyl-N-methyl-deacetylcolchicine)

N-Trifluoroacetyl-N-methyl-deacetylcolchicine is a chemically modified derivative of colchicine, designed for enhanced stability and reactivity in synthetic and biochemical applications. The introduction of the trifluoroacetyl and methyl groups improves its lipophilicity, facilitating membrane permeability and interaction with target proteins. This compound is particularly valuable in research settings, where its modified structure allows for precise probing of tubulin dynamics and microtubule inhibition. Its synthetic versatility makes it a useful intermediate in the development of colchicine-based analogs for pharmacological studies. The trifluoroacetyl moiety also aids in analytical detection, improving sensitivity in mass spectrometry and NMR-based assays. Suitable for controlled laboratory use, it offers researchers a tool for exploring structure-activity relationships in colchicine derivatives.
N-Trifluoroacetyl-N-methyl-deacetylcolchicine structure
71295-35-7 structure
Product name:N-Trifluoroacetyl-N-methyl-deacetylcolchicine
CAS No:71295-35-7
MF:C23H24F3NO6
Molecular Weight:467.43500
CID:976263
PubChem ID:51292

N-Trifluoroacetyl-N-methyl-deacetylcolchicine 化学的及び物理的性質

名前と識別子

    • 2,2,2-trifluoro-N-methyl-N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]acetamide
    • N-Trifluoroacetyl-N-methyl-deacetylcolchicine
    • 2,2,2-trifluoro-N-methyl-N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide
    • N-Trifluoroacetyl-N-
    • COLCHICINE,N-METHYL-17,17,17-TRIFLUORO
    • N-(Trifluoroacetyl)demecolchine
    • N-Methyl-17,17,17-trifluorocolchicine
    • N-Trifluoracetyl-demecolcein
    • N-Trifluoroacetyldemecolcine
    • N-(Trifluoroacetyl)demecolcine
    • 71295-35-7
    • COLCHICINE, N-METHYL-17,17,17-TRIFLUORO-
    • NSC317022
    • NSC 317022
    • NSC-317022
    • CHEMBL422062
    • (S)-2,2,2-Trifluoro-N-methyl-N-(5,6,7,9-tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo[a]heptalen-7-yl)acetamide
    • DTXSID00221455
    • インチ: InChI=1S/C23H24F3NO6/c1-27(22(29)23(24,25)26)15-8-6-12-10-18(31-3)20(32-4)21(33-5)19(12)13-7-9-17(30-2)16(28)11-14(13)15/h7,9-11,15H,6,8H2,1-5H3/t15-/m0/s1
    • InChIKey: HRGYENSCJVMEMY-HNNXBMFYSA-N
    • SMILES: CN(C1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC)C(=O)C(F)(F)F

計算された属性

  • 精确分子量: 467.15600
  • 同位素质量: 467.156
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 9
  • 重原子数量: 33
  • 回転可能化学結合数: 5
  • 複雑さ: 865
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.4
  • トポロジー分子極性表面積: 74.3A^2

じっけんとくせい

  • 密度みつど: 1.34
  • Boiling Point: 692.7°C at 760 mmHg
  • フラッシュポイント: 372.7°C
  • Refractive Index: 1.555
  • PSA: 74.30000
  • LogP: 3.75620

N-Trifluoroacetyl-N-methyl-deacetylcolchicine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
T789510-250mg
N-Trifluoroacetyl-N-methyl-deacetylcolchicine
71295-35-7
250mg
$150.00 2023-05-17
TRC
T789510-2.5g
N-Trifluoroacetyl-N-methyl-deacetylcolchicine
71295-35-7
2.5g
$1171.00 2023-05-17

N-Trifluoroacetyl-N-methyl-deacetylcolchicine 関連文献

N-Trifluoroacetyl-N-methyl-deacetylcolchicineに関する追加情報

N-Trifluoroacetyl-N-methyl-deacetylcolchicine: A Comprehensive Overview

The compound with CAS No. 71295-35-7, known as N-Trifluoroacetyl-N-methyl-deacetylcolchicine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is a derivative of deacetylcolchicine, which itself is a naturally occurring alkaloid found in the autumn crocus plant (*Colchicum autumnale*). The N-Trifluoroacetyl-N-methyl modification introduces unique chemical properties, making it a subject of interest for researchers exploring its potential applications in drug development and materials science.

Deacetylcolchicine serves as the parent structure for this compound, and its chemical backbone provides a platform for further functionalization. The introduction of the trifluoroacetyl group significantly alters the molecule's electronic properties, enhancing its stability and reactivity in certain chemical environments. This modification also imparts unique physical characteristics, such as increased lipophilicity, which can be advantageous in drug delivery systems.

Recent studies have focused on the biochemical properties of N-Trifluoroacetyl-N-methyl-deacetylcolchicine, particularly its interaction with cellular pathways and enzymes. Researchers have identified potential applications in the treatment of inflammatory diseases, where the compound exhibits anti-inflammatory properties by modulating key signaling molecules. Additionally, its ability to inhibit specific kinases has opened avenues for exploring its role in cancer therapy.

In terms of synthesis, the preparation of N-Trifluoroacetyl-N-methyl-deacetylcolchicine involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The use of trifluoroacetic anhydride as a reagent plays a crucial role in introducing the trifluoroacetyl group, while precise control over reaction conditions ensures high yields and purity. This synthesis pathway has been optimized to meet the demands of large-scale production for preclinical studies.

The structural integrity of N-Trifluoroacetyl-N-methyl-deacetylcolchicine has been thoroughly analyzed using advanced spectroscopic techniques such as NMR and mass spectrometry. These analyses have confirmed the compound's molecular formula and provided insights into its conformational flexibility, which is critical for understanding its bioavailability and pharmacokinetics.

From an environmental perspective, the ecological impact of N-Trifluoroacetyl-N-methyl-deacetylcolchicine has been a topic of recent research. Studies indicate that the compound exhibits low toxicity to aquatic organisms under standard laboratory conditions, suggesting that it may have minimal environmental impact when used responsibly. However, further long-term studies are required to fully assess its ecological footprint.

In conclusion, N-Trifluoroacetyl-N-methyl-deacetylcolchicine represents a promising molecule with diverse applications across multiple scientific disciplines. Its unique chemical properties, coupled with ongoing research into its biological effects, position it as a potential candidate for novel therapeutic interventions. As advancements in synthetic chemistry continue to evolve, the full potential of this compound will undoubtedly be realized in the coming years.

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